5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted with a carbonitrile group at position 4, a furan-2-yl group at position 2, and a piperazine ring at position 5. The piperazine is further functionalized with a 3,4-dimethoxybenzoyl group.
Properties
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-27-16-6-5-14(12-18(16)28-2)20(26)24-7-9-25(10-8-24)21-15(13-22)23-19(30-21)17-4-3-11-29-17/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGFQXYUZMAARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the furan and oxazole rings. Common reagents used in these reactions include dimethoxybenzoyl chloride, piperazine, and furan-2-carboxylic acid. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares the target compound with key analogs based on substituents, molecular formulas, and inferred properties:
*Estimated based on structural analogs.
Electronic and Steric Effects
- 3,4-Dimethoxybenzoyl (Target) : The methoxy groups are electron-donating, increasing electron density on the benzoyl ring. This enhances stability against oxidative metabolism compared to electron-withdrawing groups (e.g., Cl, F) .
- 4-Fluorobenzoyl (Analog ) : Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes or receptors.
Solubility and Lipophilicity
- The target compound’s dimethoxy groups may increase lipophilicity (logP ~2.5–3.0*) compared to fluoro or chloro analogs (~logP 2.0–2.5), affecting membrane permeability.
- The furan-2-yl group (oxygen-containing) could marginally improve aqueous solubility relative to phenyl-substituted analogs .
Biological Activity
The compound 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (hereafter referred to as Compound A ) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
Compound A features a complex structure comprising a furan ring, an oxazole moiety, and a piperazine derivative. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various oxazole derivatives. Although specific data on Compound A is limited, related compounds exhibit significant activity against a range of pathogens:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 11 | C. albicans | 1.6 µg/ml |
| 12 | E. coli | 0.8 µg/ml |
| 17 | S. aureus | Highest activity among tested |
| 28 | P. aeruginosa | 18 mm zone of inhibition |
These findings suggest that modifications in the oxazole and furan moieties can enhance antimicrobial properties, indicating that Compound A may share similar capabilities due to its structural features .
Anticancer Activity
The anticancer properties of oxazole derivatives have been extensively studied. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various human cancer cell lines:
- In vitro studies have shown that certain oxazole derivatives exhibit significant antiproliferative activity against HeLa and QGY-7701 cell lines.
- The mechanism often involves the induction of apoptosis and cell cycle arrest.
While direct studies on Compound A are sparse, the structural parallels suggest potential efficacy in cancer treatment. For example, compounds with furan and oxazole rings have been reported to inhibit tumor growth effectively .
Anti-inflammatory Activity
The anti-inflammatory effects of oxazole derivatives are also noteworthy. Compounds that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are particularly promising:
- Furan-based compounds have shown dual inhibition of COX/5-LOX pathways, which are critical in inflammatory responses.
- The structural characteristics of Compound A may facilitate similar mechanisms, contributing to its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study synthesized a series of oxazole derivatives and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria using standard reference drugs like ampicillin and ciprofloxacin. Results indicated that certain derivatives exhibited notable inhibition zones, suggesting that modifications in functional groups could enhance activity .
- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of oxazole derivatives on various cancer cell lines. The results showed significant growth inhibition at specific concentrations, reinforcing the hypothesis that Compound A could possess similar anticancer properties .
- Inflammation Models : Research involving furan derivatives demonstrated their efficacy in reducing inflammation in animal models by inhibiting key inflammatory mediators. This suggests a potential pathway for Compound A's application in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
